![molecular formula C8H7ClFN5 B1427890 (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1247472-41-8](/img/structure/B1427890.png)
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Overview
Description
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound that features a unique combination of a chloro-fluorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoroaniline, with the tetrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanol
- (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)ethanamine
Uniqueness
The unique combination of the chloro-fluorophenyl group and the tetrazole ring in (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Biological Activity
The compound (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine , with the CAS number 1247472-41-8, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇ClFN₅
- Molecular Weight : 227.63 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Anti-inflammatory Properties
- Antimicrobial Activity
Anticancer Activity
Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-15 | 0.48 | Inhibition of TNF-a release |
Compound B | NCI-H23 | <10 | Blockage of tubulin polymerization |
Compound C | MCF-7 | 4.22 | Induction of apoptosis via Bcl-2 downregulation |
For example, a related tetrazole derivative exhibited an IC50 value of 0.48 µM against HCT-15 colon cancer cells, indicating potent anticancer activity through the inhibition of tumor necrosis factor-alpha (TNF-a) release . Furthermore, docking studies suggest that these compounds may target critical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In particular, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines effectively.
Table 2: Anti-inflammatory Activity
Compound Name | Assay Type | IC50 (µM) | Targeted Pathway |
---|---|---|---|
Compound D | ELISA for TNF-a | 0.48 | p38 MAPK signaling |
Compound E | Western Blot | 10 | COX-2 inhibition |
In one study, a related compound demonstrated significant inhibition of TNF-a release with an IC50 value of 0.48 µM . This suggests that the tetrazole-containing compounds may serve as effective anti-inflammatory agents by modulating key signaling pathways like p38 MAPK.
Antimicrobial Activity
While less extensively studied than its anticancer and anti-inflammatory properties, initial findings suggest potential antimicrobial effects as well. Compounds with similar functional groups have been evaluated for their ability to combat various pathogens.
Table 3: Antimicrobial Activity
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound F | E. coli | 32 µg/mL |
Compound G | S. aureus | 16 µg/mL |
Case Studies and Research Findings
Several research articles have highlighted the biological activities associated with tetrazole derivatives:
- Study on Anticancer Mechanisms : A study published in MDPI reported that a tetrazole derivative inhibited tubulin polymerization and arrested cell cycle progression in the G2/M phase in various cancer cell lines .
- Inflammation Modulation : Research indicated that certain tetrazole-based compounds could effectively inhibit inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .
- Structural Activity Relationships (SAR) : Investigations into SAR have identified key structural features that enhance the biological activity of tetrazole derivatives against cancer and inflammation .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYKSPBTLKLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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